2-(4-tert-butylphenoxy)-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]acetamide
Description
2-(4-tert-Butylphenoxy)-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]acetamide is a substituted phenoxy acetamide derivative characterized by a tert-butylphenoxy group and a hydroxycyclohexenylmethyl acetamide moiety. Such structural features are common in pharmacologically active acetamides, which are often explored for anti-inflammatory, analgesic, or antipyretic activities .
Properties
IUPAC Name |
2-(4-tert-butylphenoxy)-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27NO3/c1-18(2,3)15-7-9-16(10-8-15)23-13-17(21)20-14-19(22)11-5-4-6-12-19/h5,7-11,22H,4,6,12-14H2,1-3H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMRMQQKURMSKON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OCC(=O)NCC2(CCCC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Key Observations:
- Yield and Synthesis: The tert-butylphenoxy group in the target compound may require specialized synthesis routes, similar to compound 30 (82% yield via bromoacetyl bromide and n-butylamine) . Lower yields in analogs like 31 (54%) highlight challenges in introducing polar substituents .
- Melting Points : Melting points for analogs range between 74–84°C, suggesting that bulky groups (e.g., tert-butyl) could increase melting points due to enhanced van der Waals interactions.
Functional Group Impact on Properties
- Hydrogen Bonding: The hydroxycyclohexenyl group may improve solubility in polar solvents compared to non-polar substituents (e.g., n-butyl in compound 30) .
- Chirality : Unlike compound 32 ([α]²²D = +61.1°), the target compound’s hydroxycyclohexenyl group introduces a chiral center, which could influence enantioselective biological activity .
Pharmacological Inferences
While direct data is unavailable, structurally related phenoxy acetamides exhibit anti-inflammatory and analgesic activities . For example:
- N-(2-Bromocyclohexyl)-2-(substituted phenoxy)acetamides showed significant anti-inflammatory activity in rodent models .
- Compound 32 ’s ester group may confer prodrug properties, whereas the target compound’s hydroxy group could favor direct receptor interactions.
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